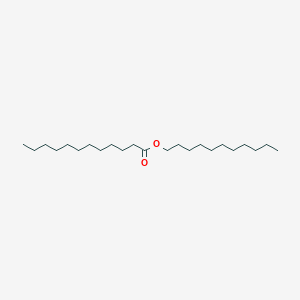

Dodecanoic acid, undecyl ester

Vue d'ensemble

Description

Dodecanoic acid, undecyl ester, also known as lauryl laurate, is an ester formed from dodecanoic acid and undecanol. It is a colorless to pale yellow liquid with a faint odor. This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient and skin-conditioning properties .

Mécanisme D'action

Target of Action

Dodecanoic acid, undecyl ester, also known as undecyl dodecanoate, primarily targets a range of microorganisms . It has been found to exhibit antimicrobial activity against a panel of Gram-positive and Gram-negative bacterial strains, as well as fungal strains .

Mode of Action

It is known that the compound interacts with these microorganisms, leading to their inhibition . The compound’s antimicrobial activity varies depending on the species of the organisms .

Biochemical Pathways

It is known that the compound’s antimicrobial activity results in the inhibition of the growth and proliferation of targeted microorganisms .

Result of Action

The primary result of undecyl dodecanoate’s action is the inhibition of targeted microorganisms. This leads to a decrease in the population of these organisms, thereby mitigating their harmful effects . The compound has been found to cause significant morphological changes in these organisms, including cell distortion and destruction .

Action Environment

The action of undecyl dodecanoate can be influenced by various environmental factors. For instance, the compound has been isolated from oil-contaminated sites, suggesting that it may be particularly effective in such environments . .

Analyse Biochimique

Biochemical Properties

Dodecanoic acid, undecyl ester is involved in several biochemical reactions . It has been characterized as a biosurfactant, a compound that reduces surface tension and increases solubility, which can enhance the bioavailability of certain molecules .

Cellular Effects

The cellular effects of this compound are diverse and complex. It has been found to have antimicrobial activity, inhibiting the growth of certain bacteria and fungi . This suggests that this compound may influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

The molecular mechanism of this compound involves its role as an ester. Esters are known to undergo hydrolysis, a reaction catalyzed by either an acid or a base . This reaction results in the formation of a carboxylic acid and an alcohol . This process could potentially influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that the compound’s effects can vary over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is known that the compound’s effects can vary with dosage, potentially leading to threshold effects or toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in fatty acid metabolism . It is known to interact with enzymes and cofactors involved in this pathway, potentially affecting metabolic flux or metabolite levels

Transport and Distribution

It is known that the compound can interact with transporters or binding proteins, potentially affecting its localization or accumulation .

Subcellular Localization

It is possible that the compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dodecanoic acid, undecyl ester can be synthesized through the esterification of dodecanoic acid with undecanol. The reaction typically involves heating the acid and alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the equilibrium towards ester formation .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high efficiency and yield. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the reaction rate and simplify the separation of the catalyst from the product .

Analyse Des Réactions Chimiques

Types of Reactions

Dodecanoic acid, undecyl ester undergoes several types of chemical reactions, including hydrolysis, transesterification, and reduction.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Acid or base catalysts, such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride or similar reducing agents

Major Products Formed

Hydrolysis: Dodecanoic acid and undecanol.

Transesterification: Different esters and alcohols depending on the reactants used.

Reduction: Undecanol and dodecanol

Applications De Recherche Scientifique

Scientific Research Applications

Dodecanoic acid, undecyl ester demonstrates significant potential in various scientific domains:

Chemistry

- Model Compound : It serves as a model compound for studying esterification and transesterification reactions due to its well-defined structure and reactivity.

- Surface Activity : The compound has been characterized for its biosurfactant properties, which are crucial in reducing surface tension in various chemical processes .

Biology

- Antimicrobial Activity : Research has shown that this compound exhibits antimicrobial properties against a range of microorganisms, including both Gram-positive and Gram-negative bacteria as well as fungi. For instance, studies indicate high inhibitory activity against pathogens like Escherichia coli and Staphylococcus aureus . This characteristic makes it valuable for developing new antimicrobial agents.

- Cellular Effects : The compound's interaction with microbial cells leads to significant morphological changes and cell death, indicating its potential use in treating infections .

Medicine

- Emollient Properties : Due to its hydrophobic nature and ability to form emulsions, it is utilized in cosmetic formulations and skin treatments. Its role as an emollient helps improve skin hydration and barrier function.

- Drug Delivery Systems : this compound can enhance the transdermal absorption of drugs, making it a candidate for formulations aimed at improving drug delivery efficiency .

Industry

- Cosmetics and Personal Care : It is widely used in formulations for cosmetics and personal care products due to its emollient properties.

- Lubricants : Its lubricating properties make it suitable for various industrial applications where friction reduction is necessary .

- Surfactants : The compound is also employed in the production of surfactants used in cleaning products and detergents due to its surface-active characteristics .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of this compound demonstrated its effectiveness against several pathogenic microorganisms isolated from oil-contaminated sites. The results showed that the compound could inhibit the growth of Pseudomonas aeruginosa and Aspergillus niger, suggesting its potential application in bioremediation and infection control .

Case Study 2: Biting Deterrent Properties

Research evaluating the biting deterrent effects of various fatty acid esters found that dodecanoic acid analogs exhibited significant repellent activity against Aedes aegypti, comparable to traditional repellents like DEET. This suggests potential applications in developing new mosquito repellents .

Comparaison Avec Des Composés Similaires

Similar Compounds

Dodecanoic acid, dodecyl ester: Similar in structure but with a different alcohol component.

Dodecanoic acid, methyl ester: A smaller ester with different physical properties.

Undecanoic acid, undecyl ester: Similar ester but with a different acid component

Uniqueness

Dodecanoic acid, undecyl ester is unique due to its specific combination of dodecanoic acid and undecanol, which provides a balance of hydrophobic and hydrophilic properties. This makes it particularly effective as an emollient and antimicrobial agent compared to other similar esters .

Activité Biologique

Dodecanoic acid, undecyl ester (also known as undecyl dodecanoate) is a fatty acid ester that has garnered attention for its diverse biological activities. This article explores its antimicrobial properties, potential applications in medicine and industry, and relevant research findings.

This compound has the chemical formula and is synthesized through the esterification of dodecanoic acid with undecanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to drive the formation of the ester bond by removing water produced during the reaction.

Antimicrobial Activity

1. Mechanism of Action

This compound exhibits significant antimicrobial activity against various microorganisms, including both Gram-positive and Gram-negative bacterial strains as well as fungal species. The compound interacts with microbial membranes, leading to cell lysis and inhibition of growth.

2. Case Studies

- A study demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in food preservation and medical applications .

- Another research highlighted its efficacy in repelling mosquitoes, specifically Aedes aegypti, with a biting deterrence index comparable to DEET, a common insect repellent . The minimum effective dose (MED) was found to be significantly lower than that of DEET.

| Microorganism | Inhibition Zone (mm) | Minimum Effective Dose (MED) |

|---|---|---|

| Staphylococcus aureus | 15 | Not specified |

| Escherichia coli | 12 | Not specified |

| Aedes aegypti | Not applicable | 3.125 μg/cm² |

Biochemical Pathways

This compound is involved in several biochemical reactions, including:

- Hydrolysis: Under acidic or basic conditions, it can revert to dodecanoic acid and undecanol.

- Transesterification: This reaction allows for the exchange of the ester group with another alcohol.

- Reduction: Utilizing reducing agents like lithium aluminum hydride can yield undecanol and dodecanol from the ester.

Applications in Medicine and Industry

1. Medical Uses

Due to its emollient properties, this compound is utilized in formulations for skin treatments and drug delivery systems. Its antimicrobial properties make it suitable for developing topical antiseptics and preservatives in pharmaceuticals.

2. Industrial Uses

The compound is employed in various industrial applications, including:

- Cosmetics: It serves as a moisturizing agent in skin care products.

- Lubricants: Its properties make it effective as a lubricant in machinery due to its stability and low volatility.

Research Findings

Recent studies have focused on optimizing the production methods for this compound. Continuous esterification processes are being explored for industrial-scale production to enhance yield and efficiency. Additionally, research into its environmental impact has been conducted to assess safety and potential toxicity levels in various applications .

Propriétés

IUPAC Name |

undecyl dodecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-7-9-11-13-15-17-19-21-23(24)25-22-20-18-16-14-12-10-8-6-4-2/h3-22H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHDNXONYKMEEBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.